11H-indeno[1,2-b]quinoline-10-carboxylic acid is a fused heterocyclic compound characterized by its unique structure, which consists of a quinoline ring fused with an indene moiety. This compound contains a carboxylic acid functional group at the 10-position of the quinoline structure, contributing to its chemical reactivity and biological properties. The presence of both the indeno and quinoline structures makes it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with desired properties.
Research indicates that 11H-indeno[1,2-b]quinoline-10-carboxylic acid exhibits various biological activities. It has been investigated for its potential anti-inflammatory and anti-tuberculosis properties. For instance, derivatives of indenoquinoline compounds have shown significant inhibition of Mycobacterium tuberculosis growth, with some exhibiting minimal inhibitory concentrations comparable to established anti-tuberculosis drugs . Additionally, studies have suggested that modifications to the compound can enhance its efficacy against specific biological targets.
The synthesis of 11H-indeno[1,2-b]quinoline-10-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
These synthetic strategies are crucial for producing this compound and its derivatives for further research and application.
11H-indeno[1,2-b]quinoline-10-carboxylic acid has several applications:
Studies involving 11H-indeno[1,2-b]quinoline-10-carboxylic acid often focus on its interactions with biological targets. For example, research has explored its effects on inflammatory pathways and its ability to inhibit enzymes involved in disease processes. Understanding these interactions is essential for elucidating the compound's mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 11H-indeno[1,2-b]quinoline-10-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 11-Methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid | Methyl group at the 11-position | Enhanced lipophilicity may improve biological activity |
| 2,3-Dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid | Two methoxy groups | Potential for increased solubility and reactivity |
| Indeno[1,2-c]quinoline derivatives | Variations in ring fusion | Notable for anti-tuberculosis activity |
These compounds illustrate the diversity within the indenoquinoline family while highlighting the unique features of 11H-indeno[1,2-b]quinoline-10-carboxylic acid that may influence its chemical behavior and biological activity.
Multicomponent reactions (MCRs) have emerged as a powerful tool for constructing the indenoquinoline scaffold due to their ability to converge multiple reactants into a single product with high atom economy. A notable example involves the condensation of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous CuO/zeolite-Y catalyst. This protocol leverages the Brønsted and Lewis acid sites of the zeolite to facilitate imine formation, Knoevenagel condensation, and subsequent cyclization, yielding indeno-[1,2-b]-quinoline-9,11(6H,10H)-diones in excellent yields (82–94%) under reflux conditions in ethanol. The reaction mechanism proceeds through reversible equilibria, with the final cyclization step acting as an irreversible driving force to shift intermediates toward the desired product.
A comparative analysis of catalyst systems revealed that CuO/zeolite-Y outperforms homogeneous acids like HCl or p-toluenesulfonic acid, likely due to its dual acid functionality and mesoporous structure, which enhances reactant diffusion and active site accessibility. The methodology was further extended to synthesize 7,7-dimethyl-10-aryl derivatives by substituting dimedone for indan-1,3-dione, demonstrating the versatility of MCRs in introducing structural diversity at the 10-position of the indenoquinoline core.
Povarov reactions, which involve formal [4+2] cycloadditions between aniline derivatives, aldehydes, and dienophiles, have been adapted for the synthesis of phosphorated indenoquinolines. For instance, the reaction of phosphine oxide aniline, aromatic aldehydes, and indene in the presence of BF3·Et2O yields a mixture of tetrahydro-5H-indeno[2,1-c]quinolin-2-ylphosphine oxides (8) and 7H-indeno[2,1-c]quinolin-2-ylphosphine oxides (9) with high regioselectivity. The reaction proceeds via a stepwise mechanism: initial formation of an iminium intermediate, followed by cycloaddition with indene and subsequent prototropic tautomerization to stabilize the aromatic system.
The stereochemical outcome of these reactions is influenced by the electronic nature of the aldehyde substituents. Electron-withdrawing groups such as nitro or cyano favor the formation of the fully aromatic 9 derivatives, while electron-donating groups like methoxy promote the tetrahydro intermediate 8. This selectivity is attributed to the stabilization of partial positive charges in the transition state by electron-deficient aldehydes, which accelerate aromatization through dehydrogenation.
The introduction of carboxylic acid groups at the 10-position of indenoquinolines often requires post-synthetic modifications due to the incompatibility of free acids with harsh reaction conditions. A two-step approach involving oxidative ring contraction followed by hydrolysis has been developed for this purpose. For example, treatment of 6-carboxy-substituted paullones with N-hydroxyphthalimide (NHPI) and cobalt(II) acetate under oxygen atmosphere induces a radical-mediated ring contraction, yielding 11H-indolo[3,2-c]quinoline-6-carboxylic acids. Subsequent esterification with HCl gas in ethanol provides ethyl esters (e.g., 10n, 10o), which serve as protected intermediates for further functionalization.
The carboxylic acid moiety is critical for biological activity, as demonstrated by kinase inhibition assays. Derivatives with free acids at the 6-position, such as 5j (DYRK1A IC50 = 6 nM), exhibit significantly higher potency than their ester counterparts (e.g., 10n, IC50 > 10 μM). This enhancement is attributed to improved hydrogen-bonding interactions with kinase active sites, as evidenced by molecular docking studies.
Table 1: Impact of 10-Substituents on DYRK1A Inhibition and Selectivity
| Compound | R1 | R4 | DYRK1A IC50 (μM) | CLK1 IC50 (μM) | Selectivity (CLK1/DYRK1A) |
|---|---|---|---|---|---|
| 5h | H | Cl | 0.031 | 0.130 | 4.2 |
| 5j | H | I | 0.006 | 0.500 | 83.3 |
| 5o | OMe | I | 0.022 | 2.300 | 104.5 |
Hybridization of indenoquinolines with phosphine oxide groups has been achieved through Povarov reactions followed by oxidation. Treatment of tetrahydroquinoline-phosphine oxide adducts (8) with selenium dioxide in refluxing dioxane selectively oxidizes the benzylic position, yielding 7-oxo-7H-indeno[2,1-c]quinolin-2-ylphosphine oxides (10). The reaction preserves the phosphorated moiety while introducing a ketone functional group, which can participate in further conjugate additions or reductions.
The electronic effects of the phosphine oxide group significantly influence the photophysical properties of these hybrids. For instance, compound 10a (R = Ph) exhibits a bathochromic shift of 40 nm compared to its non-phosphorylated analogue, making it a candidate for optoelectronic applications. Additionally, the bulky diphenylphosphine oxide group enhances solubility in polar aprotic solvents, addressing a common limitation of polycyclic heteroaromatics.
The antiproliferative efficacy of 11H-indeno[1,2-b]quinoline-10-carboxylic acid derivatives has been systematically evaluated against diverse cancer models. A 2014 study demonstrated that 9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one oxime derivative exhibited IC50 values of 0.54 μM (Hela), 0.99 μM (SKHep), 0.79 μM (MDA-MB-231), and 1.18 μM (H1299), surpassing conventional chemotherapeutic agents in potency [1].
Recent investigations identified monosubstituted indenoquinoline amines with exceptional activity against colorectal cancer models. Against HT29 and SW620 cell lines, bromo- and phenyl-substituted derivatives achieved IC50 values of 1.1–4.1 μg/mL, demonstrating 3–5 fold greater potency than 5-fluorouracil controls [2]. The structural basis for this selectivity appears linked to hydrogen-bonding interactions with mutated p53 residues, as confirmed through molecular docking simulations [2].
| Compound | Hela (μM) | SKHep (μM) | HT29 (μg/mL) | SW620 (μg/mL) |
|---|---|---|---|---|
| Derivative 12 [1] | 0.54 | 0.99 | - | - |
| Compound 1 [2] | - | - | 1.1 | 1.3 |
| Compound 3 [2] | - | - | 2.4 | 1.8 |
The indenoquinoline core demonstrates unique polypharmacology through simultaneous modulation of topoisomerase I and II activity. X-ray crystallographic analyses reveal that planar indenoquinoline derivatives intercalate between DNA base pairs, stabilizing the Top1-DNA cleavage complex with 2.3-fold greater persistence than camptothecin analogues [7].
Structural incorporation of methoxy groups at position 9 enhances HDAC6 inhibition (82% suppression at 5 μM), while oxime substituents at position 11 correlate with SIRT1 downregulation (67% reduction vs controls) [1]. This dual epigenetic effect potentiates DNA damage response pathways, as evidenced by γ-H2AX phosphorylation levels exceeding 150% of baseline in H1299 cells [1] [7].
Introduction of phosphine oxide moieties at position 2 improves Top1 inhibition kinetics, with lead compounds maintaining 89% enzyme suppression after 30-minute incubation vs 42% for camptothecin [6]. These derivatives exhibit distinct cleavage site preferences compared to classical Top1 inhibitors, potentially overcoming resistance mechanisms [6] [7].
Critical to therapeutic potential, indenoquinoline derivatives demonstrate remarkable selectivity indices (SI = IC50normal/IC50cancer). In MRC-5 lung fibroblasts, phosphine oxide analogues showed no cytotoxicity up to 50 μM, while maintaining sub-micromolar activity against A549 adenocarcinoma cells (SI > 100) [6].
Flow cytometry analyses reveal that non-cancerous cells resist indenoquinoline-induced apoptosis through maintained Bcl-2/Bax ratios (1.8 vs 0.4 in H1299) [1]. This differential response correlates with reduced caspase-3 activation (12% vs 89% in malignant cells) and preserved mitochondrial membrane potential [1] [2].
| Derivative | Cancer Cell IC50 | Normal Cell IC50 | Selectivity Index |
|---|---|---|---|
| Compound 12 [1] | 0.79 μM (MDA-MB-231) | >50 μM (MRC-5) | >63 |
| Phosphine Oxide [6] | 0.92 μM (A549) | >50 μM (MRC-5) | >54 |
11H-indeno[1,2-b]quinoline-10-carboxylic acid exhibits characteristic DNA intercalation properties that involve complex molecular dynamics between the quinoline scaffold and nucleotide base pairs [1] [2]. The compound demonstrates a molecular formula of C₁₇H₁₁NO₂ with an average molecular mass of 261.280 daltons, providing an optimal size for intercalative binding between DNA base pairs [2] [3].
Base Pair Stacking Mechanisms
Molecular modeling studies have revealed that indeno[1,2-b]quinoline derivatives exhibit varied DNA binding affinities ranging from -6.86 to -9.20 kcal/mol when interacting with DNA oligonucleotides [1]. The intercalation mechanism involves specific stacking interactions between the planar quinoline ring system and adjacent base pairs, particularly targeting DC3, DC5, DG4, and DG6 nucleobases [1]. These π-stacking interactions are fundamental to the binding stability, with the aromatic quinoline system inserting between base pairs and causing local unwinding of the DNA double helix [4] [5].
The intercalation process demonstrates sequence-dependent characteristics, with π-stacking interactions between intercalated chromophores and adjacent base pairs reducing intramolecular rotations [6]. Research indicates that stacking effects on DNA base pairs modify magnetic shielding properties by 2-5% when pairs are placed in the middle of three-layer base pair sequences, demonstrating the local nature of stacking interactions [5]. The influence of π-stacking on magnetic properties shows that equivalent atoms of similar base pairs are affected similarly by the intercalation process [5].
Dynamic Intercalation Properties
The compound exhibits preferential binding to negatively supercoiled DNA structures, consistent with typical intercalator behavior [7]. During intercalation, the binding process causes approximately 100% lengthening of base pair separation and local unwinding of the double helix [6]. Molecular dynamics simulations confirm that indeno[1,2-b]quinoline derivatives can reversibly attach to DNA through van der Waals interactions, particularly in the minor groove of A/T-rich domains [1].
| Parameter | Value | Mechanism |
|---|---|---|
| Binding Affinity | -6.86 to -9.20 kcal/mol | Van der Waals and hydrogen bonding |
| Base Pair Targets | DC3, DC5, DG4, DG6 | Selective nucleobase recognition |
| Unwinding Angle | ~26° per intercalation | DNA helix distortion |
| Lengthening Effect | 100% base pair separation | Intercalative insertion |
Topoisomerase I Cleavage Complex Formation
The formation of stable ternary complexes involving 11H-indeno[1,2-b]quinoline-10-carboxylic acid, DNA, and topoisomerase I represents a critical mechanism of cytotoxic action [8] [9]. Related indeno[1,2-c]quinoline derivatives demonstrate dual inhibitory activity against both topoisomerase I and topoisomerase II, with compound 8c showing superior cytotoxicity compared to camptothecin [8] [9].
Topoisomerase I catalyzes DNA relaxation through a mechanism involving transient DNA strand cleavage and formation of phosphotyrosyl bonds between the enzyme and DNA [10] [11] [12]. The quinoline derivative stabilizes these normally reversible cleavage complexes by intercalating at the cleavage site, preventing DNA religation [10]. The drug intercalates between the -1 and +1 base pairs relative to the cleavage site, with specific orientation placing aromatic rings in optimal positions for stabilizing the ternary complex [10].
Molecular Determinants of Complex Stability
The ternary complex formation involves multiple molecular interactions that enhance stability beyond normal topoisomerase-DNA association. Hydrogen bonding and hydrophobic interactions between the quinoline derivative and both the enzyme and DNA contribute to complex stabilization [10]. The carboxylic acid functionality at position 10 of the indeno[1,2-b]quinoline scaffold provides additional polar interactions that may enhance binding affinity [2] [3].
Research demonstrates that quinoline-based topoisomerase inhibitors can form irreversible cleavage complexes under specific conditions [13] [14]. Unlike quinolone-induced complexes, certain structural modifications can influence the reversibility of ternary complex formation, with some derivatives showing resistance to EDTA-mediated disassembly [14]. This irreversibility is particularly important for cytotoxic activity, as permanent DNA lesions trigger apoptotic pathways [13].
Topoisomerase II Interactions
The compound also demonstrates interaction with topoisomerase II through distinct mechanisms involving both DNA intercalation and direct enzyme inhibition [8] [9]. Topoisomerase II generates double-strand breaks through coordinated cleavage events on opposing DNA strands, with scissile bonds staggered across the major groove [15]. The quinoline derivative can stabilize these double-strand break intermediates, leading to more severe DNA damage compared to topoisomerase I-only inhibitors [8].
| Complex Type | Stability | Mechanism | Cellular Consequence |
|---|---|---|---|
| TopI-DNA-Drug | High (irreversible) | Intercalation at cleavage site | Single-strand breaks, replication fork collision |
| TopII-DNA-Drug | Moderate | Double-strand break stabilization | Chromosomal fragmentation, apoptosis |
| Drug-DNA | Variable | Direct intercalation | DNA structural distortion |
Molecular Mechanisms of Caspase-3 Activation
11H-indeno[1,2-b]quinoline-10-carboxylic acid and related derivatives induce apoptosis through caspase-3 activation pathways that involve multiple upstream signaling events [8] [16] [17]. The compound triggers DNA fragmentation through caspase-3 activation, accompanied by phosphorylation of histone protein H2AX at Ser139 (γ-H2AX) and PARP cleavage [8] [18] [19].
Caspase-3 exists as inactive procaspase-3 in healthy cells, comprising 17 kDa and 12 kDa subunits in a homodimer configuration [20] [21]. Activation occurs through two primary pathways: the extrinsic pathway activated by death receptor signaling through caspase-8, and the intrinsic pathway triggered by mitochondrial damage through caspase-9 [20] [22]. The quinoline derivative appears to activate both pathways through its DNA-damaging effects [8] [17].
DNA Damage Response and H2AX Phosphorylation
The formation of topoisomerase-DNA cleavage complexes and subsequent DNA damage triggers the DNA damage response (DDR) pathway [18] [19]. H2AX phosphorylation at Ser139 by ATM, ATR, or DNA-PK kinases occurs rapidly following double-strand break formation [18] [23]. This phosphorylation event, producing γ-H2AX, serves as a critical signal for recruiting DNA repair proteins and can ultimately lead to apoptosis if damage is irreparable [18] [19].
Hundreds of H2AX molecules in chromatin surrounding DNA breaks become phosphorylated, forming distinct nuclear foci that can be detected microscopically [18] [19]. The quinoline-induced DNA damage results in persistent γ-H2AX foci formation, indicating sustained DNA damage signaling [8]. PARP1 activation and subsequent cleavage by caspase-3 represents another critical component of the apoptotic response [19] [24].
Apoptotic Cascade Amplification
Research on related quinoline derivatives demonstrates that caspase-3 activation can function as both an effector and initiator of apoptotic damage [16] [21]. The compound-induced caspase-3 activation involves phosphorylation-dependent mechanisms, with specific phosphorylation sites promoting autocatalytic cleavage and apoptosis amplification [21]. This creates a positive feedback loop that enhances the apoptotic signal [21].
The mature caspase-3 enzyme forms a homodimer with two active sites, each requiring specific tetrapeptide recognition sequences in target substrates [20]. The enzyme cleaves numerous cellular proteins involved in DNA repair, cell cycle regulation, and cytoskeletal maintenance, leading to the characteristic morphological changes of apoptosis [20] [17]. Novel quinoline derivatives have been shown to significantly increase caspase-3 protein expression while simultaneously reducing anti-apoptotic protein levels [17].
Mechanistic Integration and Cellular Outcomes
The integration of DNA damage, topoisomerase inhibition, and caspase activation creates a coordinated cellular response leading to apoptosis [8] [9]. The quinoline derivative induces cell injury and morphological changes including cellular membrane blebbing loss, microvilli disappearance, cytoplasmic condensation, and nuclear shrinkage with chromatin condensation [17]. These changes reflect the systematic dismantling of cellular structures characteristic of programmed cell death [17].
| Apoptotic Marker | Time Course | Mechanism | Cellular Localization |
|---|---|---|---|
| γ-H2AX Formation | Minutes to hours | ATM/ATR/DNA-PK activation | Nuclear foci |
| Caspase-3 Activation | Hours | Proteolytic cleavage | Cytoplasmic and nuclear |
| PARP Cleavage | Hours | Caspase-3 substrate | Nuclear |
| DNA Fragmentation | Hours to days | Nuclease activation | Nuclear |